
1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonate de 2,2,2-trifluoroéthyle et de 1H,1H,7H-perfluoroheptyle: est un composé organique fluoré de formule moléculaire C10H5F15O3 . Ce composé est connu pour ses propriétés uniques, notamment sa haute stabilité thermique, sa résistance chimique et sa faible énergie superficielle, ce qui le rend précieux dans diverses applications scientifiques et industrielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le carbonate de 2,2,2-trifluoroéthyle et de 1H,1H,7H-perfluoroheptyle peut être synthétisé par la réaction de l'alcool 1H,1H,7H-perfluoroheptylique avec le chloroformiate de 2,2,2-trifluoroéthyle dans des conditions anhydres. La réaction nécessite généralement une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est effectuée sous atmosphère inerte, souvent en utilisant un solvant tel que le dichlorométhane .
Méthodes de production industrielle: La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à maintenir une qualité et une efficacité constantes .
Analyse Des Réactions Chimiques
Types de réactions: Le carbonate de 2,2,2-trifluoroéthyle et de 1H,1H,7H-perfluoroheptyle subit diverses réactions chimiques, notamment :
Hydrolyse: En présence d'eau ou de base aqueuse, il peut s'hydrolyser pour former et .
Réactions de substitution: Il peut participer à des réactions de substitution nucléophile où le groupe carbonate est remplacé par d'autres nucléophiles.
Réactifs et conditions communs :
Hydrolyse: Eau ou hydroxyde de sodium aqueux.
Substitution: Nucléophiles tels que les amines ou les thiols dans des conditions douces.
Principaux produits formés :
Hydrolyse: Alcool 1H,1H,7H-perfluoroheptylique et 2,2,2-trifluoroéthanol.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le carbonate de 2,2,2-trifluoroéthyle et de 1H,1H,7H-perfluoroheptyle est utilisé dans plusieurs domaines de la recherche scientifique :
Chimie: Utilisé comme réactif en synthèse organique et comme élément constitutif pour la préparation de polymères fluorés et de tensioactifs.
Biologie: Employé dans la modification de biomolécules pour améliorer leur stabilité et leur biodisponibilité.
Médecine: Envisagé pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa biocompatibilité et de sa capacité à former des complexes stables avec des agents thérapeutiques.
Mécanisme d'action
Le mécanisme par lequel le carbonate de 2,2,2-trifluoroéthyle et de 1H,1H,7H-perfluoroheptyle exerce ses effets est principalement dû à son interaction avec d'autres molécules via ses groupes fluorés. Ces interactions peuvent conduire à la formation de complexes stables, à la modification des propriétés de surface et à l'amélioration de la stabilité chimique. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des molécules interagissantes .
Mécanisme D'action
The mechanism by which 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorinated groups. These interactions can lead to the formation of stable complexes, modification of surface properties, and enhancement of chemical stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Iodure de 1H,1H,2H,2H-perfluorodécyle
- Acrylate de 1H,1H,7H-perfluoroheptyle
- Méthacrylate de 1H,1H,7H-perfluoroheptyle
Comparaison: Le carbonate de 2,2,2-trifluoroéthyle et de 1H,1H,7H-perfluoroheptyle est unique en raison de son groupe fonctionnel carbonate, qui confère une réactivité et une stabilité distinctes par rapport aux autres composés similaires. Par exemple, l'iodure de 1H,1H,2H,2H-perfluorodécyle est principalement utilisé dans les applications de modification de surface, tandis que l'acrylate de 1H,1H,7H-perfluoroheptyle et le méthacrylate de 1H,1H,7H-perfluoroheptyle sont utilisés dans la synthèse de polymères .
Propriétés
Formule moléculaire |
C10H5F15O3 |
|---|---|
Poids moléculaire |
458.12 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C10H5F15O3/c11-3(12)7(18,19)9(22,23)10(24,25)8(20,21)5(13,14)1-27-4(26)28-2-6(15,16)17/h3H,1-2H2 |
Clé InChI |
YGRBGUHQAHQHNF-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


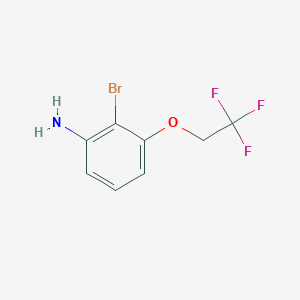
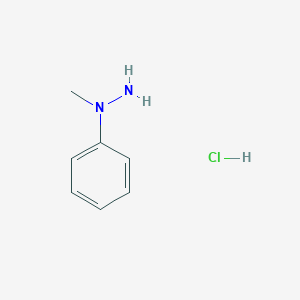
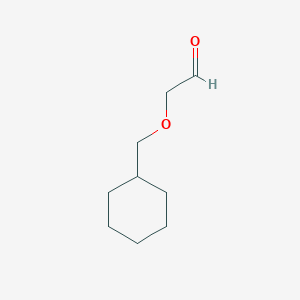
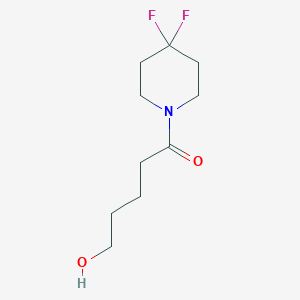
![2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12087032.png)
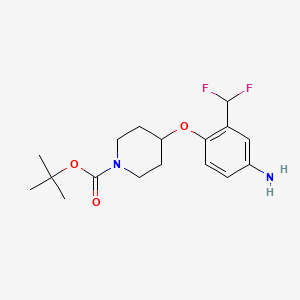
![6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087050.png)


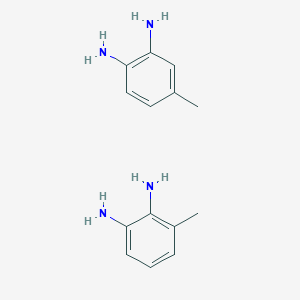

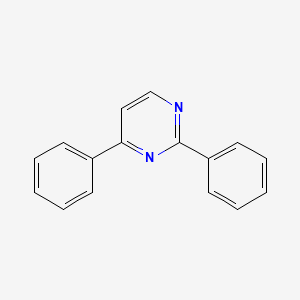
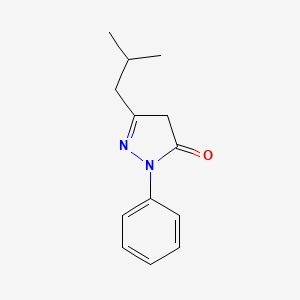
![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
